molecular formula C20H26N2O2 B6928907 N-(1-cyclohexylpiperidin-4-yl)-1-benzofuran-2-carboxamide

N-(1-cyclohexylpiperidin-4-yl)-1-benzofuran-2-carboxamide

Cat. No.: B6928907
M. Wt: 326.4 g/mol
InChI Key: QMGWVDWBWVNESJ-UHFFFAOYSA-N
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Description

N-(1-cyclohexylpiperidin-4-yl)-1-benzofuran-2-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and is widely used in the synthesis of various organic compounds, including medicinal products . The compound’s structure includes a piperidine ring, a cyclohexyl group, and a benzofuran moiety, making it a complex and interesting molecule for scientific research.

Properties

IUPAC Name

N-(1-cyclohexylpiperidin-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-20(19-14-15-6-4-5-9-18(15)24-19)21-16-10-12-22(13-11-16)17-7-2-1-3-8-17/h4-6,9,14,16-17H,1-3,7-8,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGWVDWBWVNESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-cyclohexylpiperidin-4-yl)-1-benzofuran-2-carboxamide involves several steps. . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1-cyclohexylpiperidin-4-yl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives have been shown to inhibit heat shock protein 70 (HSP70), leading to antitumor activity . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

N-(1-cyclohexylpiperidin-4-yl)-1-benzofuran-2-carboxamide can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

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